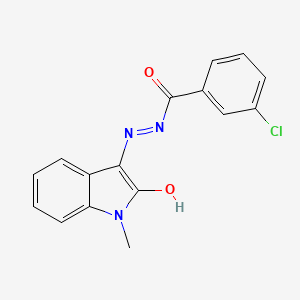![molecular formula C26H22F2N2O2 B11695229 (E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and fluorinated phenyl groups, which can enhance its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorinated benzaldehyde in a condensation reaction with the benzimidazole derivative.
Esterification: The final step involves esterification with 4-fluorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole core.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of fluorinated benzimidazole derivatives on various biological systems. Its potential as a pharmacophore makes it a candidate for drug development, particularly in the field of anti-cancer and anti-microbial agents.
Medicine
In medicine, the compound’s potential biological activity can be harnessed for therapeutic purposes. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, modulating their activity and leading to various biological effects. The fluorophenyl groups can enhance the compound’s binding affinity and selectivity, making it more effective in its action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-chlorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-chlorobenzoate
- (E)-1-(4-bromophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-bromobenzoate
- (E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-methylbenzoate
Uniqueness
The uniqueness of (E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate lies in its fluorinated phenyl groups, which can enhance its chemical stability and biological activity compared to its non-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C26H22F2N2O2 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C26H22F2N2O2/c1-17(2)16-30-23-6-4-3-5-22(23)29-25(30)15-24(18-7-11-20(27)12-8-18)32-26(31)19-9-13-21(28)14-10-19/h3-15,17H,16H2,1-2H3/b24-15+ |
Clé InChI |
XFRIWSAFDWRSKX-BUVRLJJBSA-N |
SMILES isomérique |
CC(C)CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
CC(C)CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)

![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)
![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)

![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)

![N-benzyl-3-chloro-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695221.png)
![2-chloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}benzamide](/img/structure/B11695227.png)
